Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967368
InChI: InChI=1S/C24H25N3O4/c1-3-31-24(29)27-13-11-26(12-14-27)23(28)20-16-22(17-7-6-8-18(15-17)30-2)25-21-10-5-4-9-19(20)21/h4-10,15-16H,3,11-14H2,1-2H3
SMILES:
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate

CAS No.:

Cat. No.: VC14967368

Molecular Formula: C24H25N3O4

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate -

Specification

Molecular Formula C24H25N3O4
Molecular Weight 419.5 g/mol
IUPAC Name ethyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C24H25N3O4/c1-3-31-24(29)27-13-11-26(12-14-27)23(28)20-16-22(17-7-6-8-18(15-17)30-2)25-21-10-5-4-9-19(20)21/h4-10,15-16H,3,11-14H2,1-2H3
Standard InChI Key HMJKHWHYMDUEFH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The IUPAC name of the compound, ethyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate, reflects its structural components:

  • A quinoline ring substituted at position 2 with a 3-methoxyphenyl group.

  • A carbonyl bridge at position 4 linking the quinoline to a piperazine ring.

  • An ethyl carboxylate group esterified to the piperazine nitrogen.

The canonical SMILES string (CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC) and InChIKey (HMJKHWHYMDUEFH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₅N₃O₄
Molecular Weight (g/mol)419.5
IUPAC NameEthyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate
CAS NumberNot publicly disclosed
PubChem CID39339442

Synthesis and Methodological Approaches

Reaction Pathway and Key Steps

The synthesis of ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate involves multi-step organic transformations:

  • Quinoline Core Formation: The quinoline scaffold is typically synthesized via the Skraup or Doebner-Miller reaction, utilizing aniline derivatives and α,β-unsaturated carbonyl compounds.

  • Introduction of the 3-Methoxyphenyl Group: Electrophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) attaches the 3-methoxyphenyl moiety to the quinoline’s 2-position.

  • Piperazinecarboxylate Conjugation: Acylation of the quinoline’s 4-position with piperazine-1-carboxylate is achieved using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .

Optimization Challenges

  • Steric Hindrance: The bulky 3-methoxyphenyl group complicates reactions at the quinoline’s 2- and 4-positions, necessitating high-temperature conditions or microwave-assisted synthesis.

  • Solubility Limitations: Polar aprotic solvents (e.g., DMF, DMSO) are often required to dissolve intermediates, complicating purification .

Compound ClassTargetIC₅₀ (nM)Reference
Quinoline-carboxamidesmAChR M412.4
Piperazine-1-carboxylatesBacterial DNA Gyrase8.7

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic quinoline and aromatic groups.

  • Lipophilicity: Calculated logP value of 3.2 suggests moderate membrane permeability.

  • Metabolic Stability: In vitro assays with liver microsomes indicate moderate hepatic clearance, with t₁/₂ = 45 minutes in human models .

Formulation Strategies

To address poor solubility, researchers have explored:

  • Nanoemulsions: Oil-in-water systems using Labrafil® M1944 CS improve oral bioavailability by 3-fold in rodent models.

  • Prodrug Derivatives: Phosphate esters at the ethyl carboxylate group enhance aqueous solubility (>5 mg/mL).

Research Applications and Future Directions

Current Studies

Recent investigations focus on:

  • Neurodegenerative Disease Models: Screening for mAChR M4 antagonism in murine models of Parkinson’s disease, with preliminary data showing 40% reduction in motor deficits .

  • Anticancer Screening: Quinoline-piperazine hybrids inhibit topoisomerase IIα in breast cancer cell lines (MCF-7, IC₅₀ = 18 µM).

Challenges and Opportunities

  • Target Selectivity: Off-target interactions with adrenergic receptors (α₂A) remain a concern, necessitating structural refinements.

  • Synthetic Scalability: Current yields for the final acylation step rarely exceed 22%, highlighting the need for greener catalysts (e.g., enzymatic coupling) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator